6-Methoxyhexanoic acid
CAS No.: 41639-61-6
Cat. No.: VC2366116
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41639-61-6 |
---|---|
Molecular Formula | C7H14O3 |
Molecular Weight | 146.18 g/mol |
IUPAC Name | 6-methoxyhexanoic acid |
Standard InChI | InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) |
Standard InChI Key | WUZBGMQIKXKYMX-UHFFFAOYSA-N |
SMILES | COCCCCCC(=O)O |
Canonical SMILES | COCCCCCC(=O)O |
Introduction
Chemical Structure and Properties
6-Methoxyhexanoic acid possesses a linear carbon chain structure with a carboxylic acid group (-COOH) at one end and a methoxy group (-OCH₃) at the terminal carbon. The molecular formula for this compound is C₇H₁₄O₃, with a structure that combines both polar and nonpolar elements. The presence of both a carboxylic acid group and a methoxy functionality creates interesting solubility properties, making it partially soluble in both polar and nonpolar solvents. The methoxy group contributes to the compound's ability to participate in hydrogen bonding as an acceptor, while the carboxylic acid can act as both a hydrogen bond donor and acceptor.
The structural characteristics of 6-Methoxyhexanoic acid influence its physical properties in predictable ways. The compound would likely exhibit a higher boiling point compared to unsubstituted hexanoic acid due to the additional oxygen atom from the methoxy group, which increases intermolecular forces. The presence of the methoxy group also affects its pKa value, potentially making it slightly more acidic than hexanoic acid alone. The six-carbon chain provides sufficient hydrophobicity to balance the polar functional groups, resulting in amphiphilic properties that may be valuable in various applications.
Physical Properties
The physical state of 6-Methoxyhexanoic acid at room temperature is expected to be a colorless to pale yellow liquid or low-melting solid, consistent with similar medium-chain functionalized carboxylic acids. Based on structural analysis and comparison with related compounds, the following physical properties can be estimated:
Property | Expected Value | Basis for Estimation |
---|---|---|
Molecular Weight | 146.19 g/mol | Calculated from molecular formula C₇H₁₄O₃ |
Physical State | Colorless to pale yellow liquid or low-melting solid | Comparable to similar medium-chain carboxylic acids |
Boiling Point | 240-260°C | Higher than hexanoic acid (205°C) due to methoxy group |
Solubility | Moderately soluble in water; highly soluble in organic solvents | Based on amphiphilic structure |
Density | ~1.0-1.1 g/cm³ | Comparable to similar functionalized carboxylic acids |
pKa | ~4.7-4.9 | Slightly altered from hexanoic acid (4.88) due to methoxy group |
Chemical Properties
The chemical reactivity of 6-Methoxyhexanoic acid is characterized by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The methoxy group at the terminal position can participate in nucleophilic substitution reactions under specific conditions. This dual functionality makes 6-Methoxyhexanoic acid a versatile building block for organic synthesis.
Synthesis Methods
Laboratory and Industrial Considerations
The laboratory synthesis of 6-Methoxyhexanoic acid would require standard organic chemistry equipment and techniques. Protection strategies might be necessary to prevent unwanted side reactions, particularly when dealing with the reactive carboxylic acid functionality. Scale-up to industrial production would necessitate consideration of cost-effective reagents, catalyst optimization, and environmental impact assessment. The synthesis of similar functionalized carboxylic acids often employs organic solvents and catalysts to facilitate the formation of the desired product, as seen in the preparation of other hexanoic acid derivatives.
Chemical Reactivity
Reaction Types
6-Methoxyhexanoic acid can participate in numerous chemical reactions typical of carboxylic acids and ethers. The carboxylic acid group can undergo esterification with alcohols to form esters, amidation with amines to form amides, and reduction to alcohols. The methoxy group can undergo cleavage under specific conditions to reveal a hydroxyl group, which opens additional reaction pathways.
The compound may undergo oxidation reactions, particularly at the methoxy group, potentially forming aldehydes or further oxidized products. Under strongly acidic conditions, demethylation could occur, converting the methoxy group to a hydroxyl group. These diverse reaction possibilities make 6-Methoxyhexanoic acid a versatile starting material for the synthesis of more complex molecules with specific functional group patterns.
Common Reagents and Conditions
For reactions involving the carboxylic acid group of 6-Methoxyhexanoic acid, common reagents include thionyl chloride or oxalyl chloride for acid chloride formation, alcohols with acid catalysts for esterification, and amines for amide formation. The methoxy group typically requires stronger conditions for reaction, such as boron tribromide for demethylation or strong oxidizing agents for oxidative transformations. The following table outlines potential reactions and their typical conditions:
Reaction | Reagents | Conditions | Expected Products |
---|---|---|---|
Esterification | Alcohols, H₂SO₄ | Reflux, 3-24 hours | 6-Methoxyhexanoic acid esters |
Amidation | Amines, coupling agents | RT to 60°C, 1-24 hours | 6-Methoxyhexanoic acid amides |
Reduction | LiAlH₄ or NaBH₄ | 0°C to RT, 1-3 hours | 6-Methoxyhexanol |
Demethylation | BBr₃ or HI | -78°C to RT, 1-12 hours | 6-Hydroxyhexanoic acid |
Oxidation | KMnO₄, K₂Cr₂O₇ | RT to 100°C, 1-6 hours | Various oxidized products |
Biological Activity and Applications
Pharmaceutical and Industrial Applications
The structural features of 6-Methoxyhexanoic acid make it potentially valuable in pharmaceutical applications. It could serve as a building block for drug synthesis, particularly for compounds requiring medium-length carbon chains with specific functional groups. The carboxylic acid and methoxy functionalities provide handles for further derivatization, enabling the creation of more complex bioactive molecules.
In industrial settings, 6-Methoxyhexanoic acid might find applications as an intermediate in the synthesis of specialty chemicals, surfactants, or polymers. Its potential surfactant properties could make it useful in formulations requiring mild surface-active agents. Additionally, the compound might serve as a precursor for fragrances or flavoring agents, given that many odorant molecules contain similar structural elements.
Comparison with Related Compounds
Structural Analogues
6-Methoxyhexanoic acid shares structural similarities with other functionalized hexanoic acid derivatives, though its specific substitution pattern distinguishes it from compounds documented in the provided research materials. For comparative purposes, examining related compounds can provide insight into the expected properties and behavior of 6-Methoxyhexanoic acid.
Hexanoic acid itself serves as the simplest comparison point, lacking the methoxy functionality. The 6-[Methyl(phenylsulphonyl)amino]hexanoic acid described in research materials has a more complex substituent at the 6-position, featuring a sulfonamide group rather than a simple methoxy group. This results in different chemical properties and likely different biological activities compared to 6-Methoxyhexanoic acid. The sulfonamide functionality introduces additional hydrogen bonding capabilities and dramatically changes the electronic properties of the molecule, whereas the methoxy group in 6-Methoxyhexanoic acid provides a simpler, less sterically demanding modification.
Analytical Methods
Identification Techniques
For the identification and characterization of 6-Methoxyhexanoic acid, several analytical techniques would be applicable. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable, with ¹H NMR showing characteristic signals for the methoxy protons (approximately 3.3-3.4 ppm) and the carboxylic acid proton (10-12 ppm). ¹³C NMR would reveal the carbonyl carbon at approximately 170-180 ppm and the carbon bearing the methoxy group at 70-75 ppm.
Infrared (IR) spectroscopy would show distinctive absorption bands for the carboxylic acid group (C=O stretch at approximately 1700-1725 cm⁻¹ and O-H stretch at 2500-3300 cm⁻¹) and the C-O-C stretch of the methoxy group (approximately 1050-1150 cm⁻¹). Mass spectrometry would provide molecular weight confirmation and characteristic fragmentation patterns, including potential loss of the methoxy group (31 mass units) and sequential losses of CH₂ units from the carbon chain.
Purification Methods
For higher purity requirements, recrystallization from suitable solvents or solvent mixtures might be employed if the compound is solid at room temperature. Alternatively, if it exists as a liquid, distillation under reduced pressure could serve as an effective purification method, taking advantage of the compound's relatively high boiling point compared to common contaminants or solvents.
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